
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane typically involves the reaction of hexachlorocyclotrisilane with 2,6-dimethylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The reaction conditions usually require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Halogens, organometallic compounds; reaction conditions vary depending on the substituent.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilirane derivatives.
科学的研究の応用
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane involves its interaction with various molecular targets. The compound’s unique silicon ring structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane
- 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)cyclotrisilane
Uniqueness
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is unique due to its specific substitution pattern and the stability conferred by the 2,6-dimethylphenyl groups. This stability makes it more suitable for certain applications compared to its analogs, which may have different reactivity and stability profiles.
特性
CAS番号 |
80584-59-4 |
|---|---|
分子式 |
C48H54Si3 |
分子量 |
715.2 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexakis(2,6-dimethylphenyl)trisilirane |
InChI |
InChI=1S/C48H54Si3/c1-31-19-13-20-32(2)43(31)49(44-33(3)21-14-22-34(44)4)50(45-35(5)23-15-24-36(45)6,46-37(7)25-16-26-38(46)8)51(49,47-39(9)27-17-28-40(47)10)48-41(11)29-18-30-42(48)12/h13-30H,1-12H3 |
InChIキー |
WHKHATOPODMLLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)[Si]2([Si]([Si]2(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


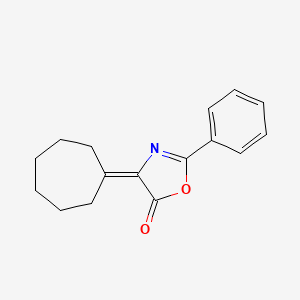
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
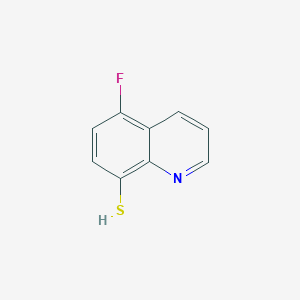
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

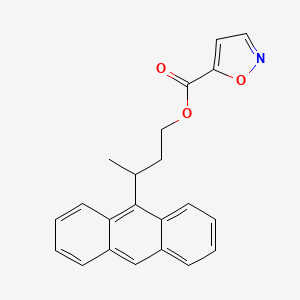

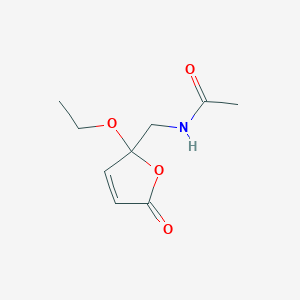
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
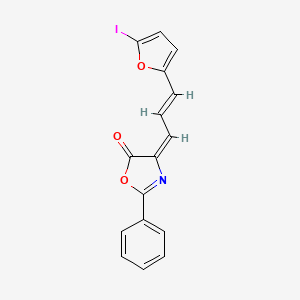
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)


![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
